molecular formula C27H21NO8S B12470456 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B12470456
M. Wt: 519.5 g/mol
InChI Key: PCFLTZXEBLPJGT-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a furan ring, and an amido benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the benzenesulfonyl intermediate: This involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable phenol derivative under basic conditions.

    Coupling with furan-2-amido benzoate: The intermediate is then coupled with furan-2-amido benzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene thiol derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones

    Reduction: Benzene thiol derivatives

    Substitution: Nitro or sulfonated phenyl derivatives

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(4-aminophenoxy)diphenyl sulfone
  • 4,4’-Dimethoxy-4’'-boronic acid triphenylamine

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-(FURAN-2-AMIDO)BENZOATE stands out due to its combination of a benzenesulfonyl group and a furan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H21NO8S

Molecular Weight

519.5 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C27H21NO8S/c1-18-4-14-23(15-5-18)37(32,33)36-22-12-8-19(9-13-22)24(29)17-35-27(31)20-6-10-21(11-7-20)28-26(30)25-3-2-16-34-25/h2-16H,17H2,1H3,(H,28,30)

InChI Key

PCFLTZXEBLPJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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